molecular formula C9H11ClN2O B11900841 6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No.: B11900841
M. Wt: 198.65 g/mol
InChI Key: QMNRBLZLNMIOJK-UHFFFAOYSA-N
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Description

6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of an amino group at the 6th position and a dihydroquinolinone core. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and cyclohexanone.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the quinolinone core.

    Amination: The quinolinone intermediate is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 6th position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to facilitate the cyclization and amination reactions.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinolinone derivatives with varying degrees of oxidation.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Alkylated or acylated quinolinone derivatives.

Scientific Research Applications

6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-Aminoquinolin-2(1H)-one: Lacks the dihydro component, leading to different chemical properties.

    3,4-Dihydroquinolin-2(1H)-one: Lacks the amino group, resulting in different reactivity and biological activities.

    6-Amino-3,4-dihydroquinolin-2(1H)-one: Similar structure but without the hydrochloride salt form.

Uniqueness

6-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is unique due to the presence of both the amino group and the dihydroquinolinone core, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

6-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c10-7-2-3-8-6(5-7)1-4-9(12)11-8;/h2-3,5H,1,4,10H2,(H,11,12);1H

InChI Key

QMNRBLZLNMIOJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)N.Cl

Origin of Product

United States

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